(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide

Description

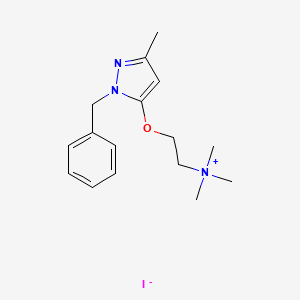

"(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide" is a quaternary ammonium compound characterized by a pyrazolyloxyethyl backbone substituted with a benzyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. The trimethylammonium moiety is linked via an ethyloxy chain, and the iodide counterion ensures charge neutrality.

Properties

CAS No. |

7368-12-9 |

|---|---|

Molecular Formula |

C16H24IN3O |

Molecular Weight |

401.29 g/mol |

IUPAC Name |

2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C16H24N3O.HI/c1-14-12-16(20-11-10-19(2,3)4)18(17-14)13-15-8-6-5-7-9-15;/h5-9,12H,10-11,13H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

PTPNFFINPSVXLH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=C1)OCC[N+](C)(C)C)CC2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide typically involves the reaction of 1-benzyl-3-methyl-5-pyrazole with trimethylamine and iodomethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium chloride or bromide.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in various catalytic processes .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential use in treating certain diseases .

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of other chemical compounds. Its unique structure makes it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to interfere with cellular processes by affecting ion channels and transporters, leading to changes in cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include other trimethylammonium iodides with varying aromatic or aliphatic substituents. Key comparisons are outlined below:

Structural Analogues

Reactivity and Kinetic Behavior

- Dimerization Kinetics : Compounds like 3-(trimethylammonium)ethyl)-2-(trimethylsilylmethyl)-thiophene iodide (7) exhibit temperature-dependent dimerization kinetics, with log k values linearly correlated to 1/T (Arrhenius behavior) . In contrast, benzyl-substituted analogs (e.g., compound 5 ) show slower dimerization due to steric hindrance from the benzyl group .

- Substituent Effects :

- Electron-Withdrawing Groups : The pyrazolyloxyethyl group in the target compound may enhance electrophilicity compared to thiophene or silyl-substituted analogs, influencing nucleophilic substitution rates.

- Steric Effects : Neopentyl and trimethylsilyl groups (e.g., compound 15 ) reduce reaction rates by impeding access to the ammonium center, whereas the pyrazolyloxyethyl chain likely offers moderate steric protection .

Biological Activity

(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is a quaternary ammonium compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole moiety, which is known for its diverse pharmacological properties. Its structure can be represented as follows:

Research has indicated that this compound may exert its biological effects through the modulation of autophagy and the mTOR signaling pathway.

Autophagy Modulation

Autophagy is a critical cellular process that maintains homeostasis and responds to stress. Studies have shown that certain analogs of pyrazole compounds can reduce mTORC1 activity, leading to increased autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions . This dual action suggests a potential role for this compound in cancer therapy, particularly in targeting solid tumors that rely on autophagy for survival under metabolic stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

In a study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds significantly decreased mTORC1 activity and increased autophagy markers such as LC3-II accumulation. This suggests that similar mechanisms may be expected from this compound, highlighting its potential as an anticancer agent .

Implications for Therapeutic Applications

The ability of this compound to modulate autophagic processes presents opportunities for its use in cancer therapy. By selectively targeting cancer cells that exploit autophagy for survival, this compound could enhance the efficacy of existing treatments or serve as a foundation for developing new therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.